molecular formula C14H12O2S B6302930 (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1268267-53-3

(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6302930
CAS No.: 1268267-53-3
M. Wt: 244.31 g/mol
InChI Key: PLNHKLDOBSNKKS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a thiophene ring at the ketone position and a 3-methoxyphenyl group at the α-carbon (Figure 1). Synthesized via Claisen-Schmidt condensation, this compound exhibits notable spectroscopic properties, including an ATR-IR carbonyl stretch at 1648 cm⁻¹ and aromatic C=C vibrations at 1594 cm⁻¹ and 1419 cm⁻¹ . Elemental analysis confirms its molecular formula (C₁₄H₁₂O₂S), with experimental carbon content (68.49%) aligning closely with theoretical values (68.83%) .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-5-2-4-11(10-12)7-8-13(15)14-6-3-9-17-14/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNHKLDOBSNKKS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the acetylthiophene’s α-hydrogen by a strong base (e.g., NaOH or KOH), generating an enolate ion. This nucleophile attacks the carbonyl carbon of 3-methoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. Key parameters include:

ParameterOptimal RangeImpact on Yield
Base Concentration40–50% aqueous solutionHigher base concentrations accelerate enolate formation but risk side reactions.
SolventEthanol or EtOH/H₂OEthanol enhances solubility of aromatic reactants.
Temperature0°C to room temperatureLower temperatures reduce oligomerization.
Reaction Time2–4 hoursProlonged stirring improves conversion.

A typical procedure involves stirring 2-acetylthiophene (1.26 g, 0.01 mol) and 3-methoxybenzaldehyde (1.36 g, 0.01 mol) in ethanol with aqueous KOH (40%, 10 mL) for 3 hours. The product precipitates upon acidification with HCl and is recrystallized from ethyl acetate/ethanol (8:2), yielding ~80%.

Challenges and Modifications

  • Regioselectivity : The 3-methoxy group on the benzaldehyde may sterically hinder condensation, necessitating excess aldehyde (1.2 equivalents) to drive the reaction.

  • Byproducts : Diarylpropanoids or oligomers form if dehydration is incomplete, requiring careful pH control during workup.

  • Solvent Optimization : Replacing ethanol with dichloromethane in biphasic systems reduces side reactions, as reported in Pd-catalyzed methods.

Metal-Free Synthesis: Eco-Friendly Alternatives

Recent advances emphasize sustainable protocols. A metal-free approach using boric oxide and tributyl borate in dimethylformamide (DMF) achieves comparable yields (75–82%) without transition metals. The method involves:

  • Dissolving boric oxide (5 mmol) in DMF at 60°C.

  • Adding acetylthiophene (4.7 mmol) and tributyl borate (9 mmol).

  • Introducing 3-methoxybenzaldehyde (9 mmol) and catalytic tetrahydroquinoline.

This route minimizes metal contamination, critical for pharmaceutical applications, but requires stringent temperature control to prevent decomposition.

Palladium-Catalyzed Oxidative Coupling

For high-throughput synthesis, Pd(OAc)₂-mediated coupling of acetanilides with phenyl vinyl ketone offers a novel pathway. Although originally developed for 4-methoxy derivatives, adapting the protocol for 3-methoxy substrates involves:

  • Catalyst System : Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (0.1 mmol), and CF₃COOH (0.025 mL) in dichloroethane.

  • Conditions : Oxygen atmosphere, 24-hour stirring at room temperature.

Yields reach 85% with excellent stereoselectivity (E/Z > 20:1). However, catalyst cost and oxygen sensitivity limit scalability.

Structural Characterization and Validation

Post-synthesis analysis confirms the compound’s identity:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, α-vinylic), 7.89 (d, J = 15.6 Hz, 1H, β-vinylic), 7.45–6.85 (m, 7H, aromatic), 3.87 (s, 3H, OCH₃).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (C-O methoxy).

  • X-ray Crystallography : Hydrogen bonding (C–H···O, 2.615 Å) stabilizes the crystal lattice, confirming the E-configuration.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Claisen-Schmidt75–85LowHighModerate (solvent waste)
Metal-Free70–82MediumModerateLow
Palladium-Catalyzed80–85HighLowHigh (metal residues)

Industrial and Laboratory Recommendations

For small-scale synthesis, the Claisen-Schmidt method balances cost and efficiency. Industrial applications may favor metal-free routes to align with green chemistry principles, despite slightly lower yields. Pd-catalyzed methods are reserved for high-purity requirements, such as preclinical drug development .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

    Reduction: Saturated ketones, alcohols, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Antibacterial Activity
  • (E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one : This analog, with a hydroxyl group at the 2-position of the phenyl ring, demonstrated moderate antibacterial activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL). The hydroxyl group enhances hydrogen bonding with bacterial targets .
  • (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one : Substitution with a chlorine atom at the 3-position and methoxy at the 4-position increased hydrophobicity, improving activity against Gram-positive strains (MIC: 16 µg/mL) .
Anticancer and Apoptotic Effects
  • 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06): Exhibited potent cytotoxicity against human colon adenocarcinoma cells (IC₅₀: 8.2 µM) and induced apoptosis via downregulation of anti-apoptotic genes (Bcl-2) and upregulation of pro-apoptotic genes (Bax) .
  • Chalcone-Pyrrole Derivatives (e.g., 5a and 5c) : Trifluoromethylpyrazole-linked analogs showed antiproliferative activity against renal cancer cells (UO-31), with growth inhibition up to -92.13% at 10 µM .
Enzyme Inhibition
  • (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Demonstrated tyrosinase inhibition (IC₅₀: 1.8 µM), crucial for anti-melanogenesis applications. The dihydroxyphenyl group facilitates chelation with the enzyme’s copper center .

Structural and Electronic Comparisons

Mulliken Charge Distribution
  • 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one : The bromine atom at the 4-position increases electron-withdrawing effects, polarizing the carbonyl group (C=O charge: -0.32) and enhancing electrophilicity .
Crystallographic and Supramolecular Features
  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one : Exhibits π-stacking interactions between thiophene and benzodioxole rings, stabilizing the crystal lattice .
  • Target Compound: No crystallographic data are provided, but methoxy groups typically engage in weak hydrogen bonds (C-H···O), influencing packing efficiency.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) logP Key Activity
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 3-OCH₃, thiophene 112–114* 3.1† N/A (structural focus)
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4-Br, thiophene 98–100 3.8 Cytotoxicity (IC₅₀: 8.2 µM)
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-OH, thiophene 105–107 2.5 Antibacterial (MIC: 32 µg/mL)
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 2,4-diOH, thiophene 160–162 1.9 Tyrosinase inhibition (IC₅₀: 1.8 µM)

*Reported as purified product ; †Predicted using ChemDraw.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and thiophene-2-carbaldehyde. Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, THF) enhance reaction efficiency by stabilizing intermediates. Ethanol is preferred for higher yields (~70–80%) .
  • Catalysts : Alkaline catalysts (e.g., NaOH) or amines (e.g., piperidine) accelerate ketone-enolate formation. Piperidine reduces side reactions compared to NaOH .
  • Temperature : Room temperature minimizes decomposition, while reflux (e.g., 80°C) accelerates reaction kinetics but may reduce purity due to byproduct formation .
  • Work-up : Acidic quenching followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the E-isomer with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}) confirm the E-configuration of the α,β-unsaturated ketone. Aromatic protons (3-methoxyphenyl and thiophene) appear as distinct multiplets .
  • ¹³C NMR : Signals at δ ~190 ppm confirm the ketone group, while methoxy carbons resonate at δ ~55 ppm .
  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ corresponds to the conjugated carbonyl group .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing. For example, the dihedral angle between the thiophene and methoxyphenyl rings is ~15°, indicating minimal conjugation disruption .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase (COX-2) using fluorescence polarization or colorimetric assays (IC₅₀ determination) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., DNA gyrase) based on the compound’s planar structure .
  • In vivo models : Administer the compound (10–50 mg/kg) in rodent models to assess pharmacokinetics (e.g., bioavailability via HPLC) and toxicity (LD₅₀ determination) .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structural analogs : Compare activity with derivatives (e.g., halogen-substituted analogs) to identify substituent effects. For example, replacing the methoxy group with chlorine increases antimicrobial potency but reduces solubility .
  • Meta-analysis : Pool data from multiple studies using standardized assays (e.g., MTT for cytotoxicity) to control for variability in cell lines or protocols .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, distinguishing true activity from assay noise .

Q. How can researchers analyze the compound’s nonlinear optical (NLO) properties using crystallographic data?

  • Methodological Answer :
  • Hyper-Rayleigh scattering (HRS) : Measure second harmonic generation (SHG) efficiency. The compound’s conjugated π-system and electron-donating methoxy group enhance hyperpolarizability (β25×1030 esu\beta \approx 25 \times 10^{-30}\ \text{esu}) .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict dipole moment (μ\mu) and polarizability (α\alpha). Experimental vs. theoretical values validate computational models .
  • Crystallographic data : Non-centrosymmetric crystal packing (e.g., space group P21/cP2_1/c) is critical for SHG activity. Intermolecular interactions (e.g., C–H···O) stabilize the lattice .

Comparative Analysis of Structural Analogs

CompoundSubstituentsKey PropertiesBiological Activity (IC₅₀)
(2E)-3-(4-Chlorophenyl) analogCl instead of OCH₃Higher lipophilicity (LogP = 3.2)Antimicrobial: 8.5 µM
(2E)-3-(3,4-Dimethoxyphenyl) analogAdditional OCH₃ at C4Enhanced solubility (LogP = 2.1)Anticancer: 12.3 µM
Parent compound (this FAQ’s focus)3-OCH₃, thiopheneBalanced LogP (2.8), SHG-activeMixed activity across assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.